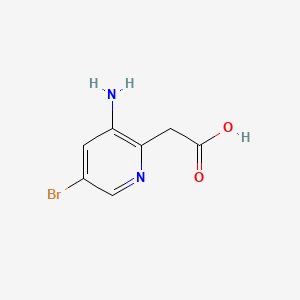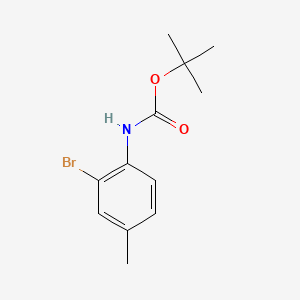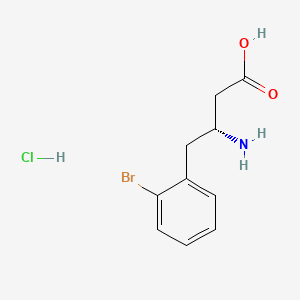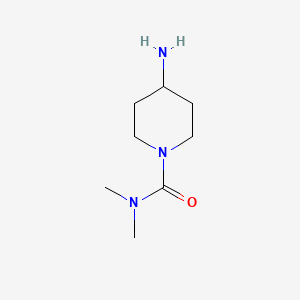
(3-Amino-5-bromopyridin-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-Amino-5-bromopyridin-2-yl)acetic acid” is a chemical compound with the molecular formula C7H7BrN2O2 . It is used in various applications, including pharmaceutical testing .
Synthesis Analysis
The synthesis of substituted pyridines, such as “(3-Amino-5-bromopyridin-2-yl)acetic acid”, involves the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of “(3-Amino-5-bromopyridin-2-yl)acetic acid” has been studied using various methods. For example, crystallographic studies have been conducted on similar compounds to understand their molecular structures and intermolecular interactions.Aplicaciones Científicas De Investigación
Applications in Drug Research and Development
Amino acid derivatives like (3-Amino-5-bromopyridin-2-yl)acetic acid often play a critical role in drug research and development due to their potential biological activity and their role as building blocks in the synthesis of pharmaceuticals. Highly branched polymers based on poly(amino acids) have been explored for their applications in biomedical fields, particularly as delivery vehicles for genes and drugs, owing to their biocompatibility, biodegradability, and metabolizability (Thompson & Scholz, 2021). Such research underscores the utility of amino acid derivatives in creating more effective and targeted therapeutic agents.
Synthesis and Transformations in Organic Chemistry
The synthesis and transformation of functionalized β-amino acid derivatives are vital in organic chemistry, with metathesis reactions being a key method for accessing various molecular entities. This process is crucial for the creation of cyclic β-amino acids, which have significant implications in drug research (Kiss et al., 2018). The versatility and efficiency of these methods highlight the importance of amino acid derivatives in advancing organic synthesis techniques, potentially applicable to compounds like (3-Amino-5-bromopyridin-2-yl)acetic acid.
Advanced Oxidation Processes
The study and application of advanced oxidation processes (AOPs) for the degradation of specific compounds, including amino acid derivatives, is an area of environmental chemistry with direct implications for water treatment and pollution control. For example, the degradation pathways, by-products, and biotoxicity of acetaminophen under AOPs have been extensively studied, providing a model for understanding how similar processes might be applied to other compounds, including amino acid derivatives (Qutob et al., 2022). This research suggests potential environmental applications for managing the impact of such compounds.
Antimicrobial and Biomedical Applications
Lactic acid bacteria (LAB) and their antimicrobial compounds have been studied for their applications in food preservation and safety. These compounds, including organic acids and peptides, demonstrate the broad potential of naturally occurring substances in controlling microbial growth. The role of LAB in improving food safety by inhibiting spoilage and pathogens indicates the broader relevance of research into antimicrobial compounds derived from or related to amino acids (Reis et al., 2012).
Propiedades
IUPAC Name |
2-(3-amino-5-bromopyridin-2-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c8-4-1-5(9)6(10-3-4)2-7(11)12/h1,3H,2,9H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXAYGGCRBEJQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)CC(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718853 |
Source


|
| Record name | (3-Amino-5-bromopyridin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-5-bromopyridin-2-yl)acetic acid | |
CAS RN |
886373-11-1 |
Source


|
| Record name | (3-Amino-5-bromopyridin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester](/img/structure/B581938.png)










